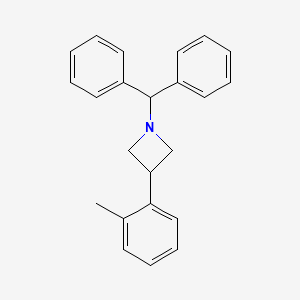

1-Benzhydryl-3-(o-tolyl)azetidine

Description

1-Benzhydryl-3-(o-tolyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at position 1 with a benzhydryl (diphenylmethyl) group and at position 3 with an ortho-tolyl (2-methylphenyl) moiety. The benzhydryl group enhances lipophilicity, while the ortho-tolyl substituent may influence steric and electronic interactions with biological targets.

Properties

Molecular Formula |

C23H23N |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1-benzhydryl-3-(2-methylphenyl)azetidine |

InChI |

InChI=1S/C23H23N/c1-18-10-8-9-15-22(18)21-16-24(17-21)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21,23H,16-17H2,1H3 |

InChI Key |

RJSNHALZKJIGES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzhydryl-3-(o-tolyl)azetidine generally involves:

- Formation of the azetidine ring by reaction of an amine (such as benzhydrylamine) with an epoxide or halopropane derivative.

- Introduction of the o-tolyl substituent at the 3-position of the azetidine ring, often achieved by coupling or substitution reactions.

Detailed Preparation Method from Patent CN104356040A

A closely related compound, 1-benzhydryl-3-hydroxyazetidine hydrochloride, was prepared via a multi-step process involving benzhydrylamine and epoxy chloropropane, which can be adapted conceptually for this compound with modification to introduce the o-tolyl group.

Preparation of Reaction Solution I:

- Benzhydrylamine (e.g., 1500 g, 8.19 mol) is added to a 5 L four-necked flask.

- Temperature is controlled at 20-25 °C.

- An organic solvent such as methanol, ethanol, or propanol (1.5 L) is added.

- Epoxy chloropropane (e.g., 984.52 g, 10.64 mol) is added slowly with stirring.

- The molar ratio of benzhydrylamine to epoxy chloropropane is approximately 1:1.3.

- The mixture is stirred to form reaction solution I.

Formation of Reaction Solution II:

- Reaction solution I is allowed to react at 0-60 °C, typically around 27 ± 2 °C.

- Reaction time ranges from 40 to 50 hours depending on scale and solvent.

- Benzhydrylamine is converted to the intermediate 1-benzhydryl-3-hydroxyazetidine with >99% conversion and minimal impurities.

Microreactor Reaction to Obtain Product:

- Reaction solution II is pumped into a microreactor at flow rates between 1-200 mL/min (typical flow 50-70 mL/min).

- The microreactor is heated to 60-250 °C, commonly around 230 °C.

- Pressure is maintained at 0-2 MPa, often about 1.8-2.0 MPa.

- Residence time in the microreactor is about 1.1 to 1.8 minutes.

- The reaction completes to form 1-benzhydryl-3-hydroxyazetidine hydrochloride.

-

- The reaction mixture is concentrated under reduced pressure at 55 °C to remove about half the solvent.

- Cooling to 0 °C induces crystallization of the product.

- The solid is filtered and washed with ethyl acetate.

- The final product is obtained as white crystalline solid with high purity (~99.7% by HPLC) and yield around 77%.

Summary Table of Key Reaction Parameters:

| Parameter | Value/Range | Notes |

|---|---|---|

| Benzhydrylamine amount | 150-1500 g | Scaled for batch size |

| Epoxy chloropropane ratio | 1:1.0 to 1:1.3 molar ratio | Slight excess of epoxide |

| Solvent | Methanol, Ethanol, Propanol | Organic solvent choice varies |

| Reaction temperature (Step II) | 0-60 °C (typically ~27 °C) | Intermediate formation |

| Reaction time (Step II) | 40-50 hours | For complete conversion |

| Microreactor temperature | 60-250 °C (commonly 230 °C) | High temp for ring closure |

| Microreactor pressure | 0-2 MPa (commonly ~1.8 MPa) | Pressurized flow |

| Flow rate in microreactor | 1-200 mL/min (50-70 mL/min) | Controls residence time |

| Residence time | 1.1-1.8 minutes | Short, continuous flow |

| Product purity (HPLC) | ~99.7% | High purity achieved |

| Yield | ~77% | Good yield for this process |

Adaptation for this compound

While the above method describes preparation of 1-benzhydryl-3-hydroxyazetidine hydrochloride, the introduction of the o-tolyl group at the 3-position likely requires modification such as:

- Using o-tolyl-substituted epoxides or halides instead of epoxy chloropropane.

- Alternatively, performing a coupling reaction (e.g., Ullmann-type coupling) of 1-benzhydryl-3-haloazetidine with o-tolyl derivatives under catalytic conditions.

Alternative Preparation via Ullmann Coupling (Patent CN108484468A)

Another approach involves copper-catalyzed Ullmann-type coupling reactions to prepare aryl-substituted azetidines:

- Starting from 3-haloazetidine derivatives (e.g., 3-iodoazetidine).

- Reacting with o-tolyl aryl iodide or bromide in the presence of copper(I) iodide catalyst.

- Using ligands such as phosphonium salts, bases like potassium carbonate, and solvents like dimethyl sulfoxide or tetrahydrofuran.

- Reaction conditions typically involve heating under inert atmosphere.

This method allows direct arylation at the 3-position of azetidine, facilitating the synthesis of this compound.

| Aspect | Details |

|---|---|

| Catalyst | Copper(I) iodide |

| Ligands | Phosphonium salts or other ligands |

| Base | Potassium carbonate |

| Solvent | Dimethyl sulfoxide, tetrahydrofuran, acetonitrile |

| Temperature | Elevated, often 80-120 °C |

| Reaction time | Several hours |

| Substrates | 3-haloazetidine + o-tolyl aryl halide |

This method is advantageous for introducing various aryl groups, including o-tolyl, onto the azetidine ring with good selectivity and yields.

Research Findings and Analysis

- The microreactor-based method for azetidine intermediate synthesis provides a short reaction time, high yield, and high purity, with reduced energy consumption and better scalability compared to traditional batch reflux methods.

- The Ullmann coupling route allows for flexible aryl substitution, including o-tolyl groups, and is supported by extensive literature as a robust method for C–N bond formation on azetidine rings.

- Combining these methods, a practical synthetic route for this compound involves initial formation of 1-benzhydryl-3-haloazetidine followed by copper-catalyzed arylation with o-tolyl halides.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(o-tolyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or o-tolyl groups, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

1-Benzhydryl-3-(o-tolyl)azetidine has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(o-tolyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The azetidine ring’s substitution pattern critically impacts biological activity and stability. Key analogues include:

Physicochemical and Pharmacokinetic Properties

Azetidine derivatives generally exhibit high sp³ character (Fsp³ > 0.5), correlating with favorable CNS drug-like properties. For example, spirocyclic azetidine libraries show CNS MPO (Multi-Parameter Optimization) scores ≥4, indicating suitability for CNS penetration .

- Metabolic Stability: Compounds with exocyclic azetidine groups (e.g., 3-ether derivatives) demonstrate enhanced metabolic stability compared to larger cyclic amines (e.g., piperidine). For instance, azetidine-containing analogues in the pyridinol series showed 76% metabolic recovery vs. 46% for non-azetidine counterparts .

- Lipophilicity : The benzhydryl group increases LogP, while polar substituents (e.g., -OH, -NH₂) reduce it. This balance influences solubility and membrane permeability.

Key Research Findings

- Antioxidant Activity : Azetidine derivatives with sterically hindered ethers (e.g., isopropoxy at position 4) exhibit superior metabolic stability and antioxidant capacity compared to bulkier amines .

Q & A

What are the most efficient synthetic routes for 1-Benzhydryl-3-(o-tolyl)azetidine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves alkylation or substitution reactions. For example, benzhydryl-protected azetidine intermediates can react with o-tolyl derivatives under basic conditions (e.g., NaH or KOtBu) in anhydrous solvents like THF or DMF . Hydrogenation using Pd(OH)₂/C under H₂ pressure (60 psi) is critical for deprotection steps, achieving >95% purity after chromatographic purification . Key factors include temperature control (80°C for substitution reactions) and solvent selection to minimize side products.

What advanced spectroscopic and computational methods are used to characterize the conformational stability of this compound?

Basic Research Question

Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography are standard for structural elucidation. DFT calculations reveal that the o-tolyl group adopts a syn conformation with the azetidine α-proton, sterically shielding reactive sites and influencing regioselectivity in lithiation reactions . Computational models also predict electronic effects of substituents on ring puckering and stability.

How do halogen substitutions at the azetidine 3-position impact biological activity, and what structure-activity relationships (SAR) have been identified?

Advanced Research Question

Halogen substituents (e.g., Cl, Br, F) modulate bioactivity via electronic and steric effects. For example, 4-chlorophenoxy analogs show enhanced antimicrobial activity compared to bromo or fluoro derivatives due to improved target binding . SAR studies highlight that bulkier groups (e.g., benzhydryl) improve metabolic stability but may reduce solubility, necessitating balanced design .

What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

Advanced Research Question

Metabolic soft-spot analysis using rat hepatic microsomes identifies oxidation at the azetidine benzylic position as a primary degradation pathway. Introducing geminal substituents (e.g., -F, -CH₃) at the 3-position reduces clearance by blocking oxidation, though this may compromise potency. Fluorination (e.g., DAST-mediated) improves stability while retaining efficacy .

How does the o-tolyl group influence regioselectivity in lithiation and subsequent functionalization reactions?

Advanced Research Question

The o-tolyl group’s methyl substituent stabilizes a syn conformation, directing lithiation to the less hindered α-position of the azetidine ring. DFT studies confirm this steric shielding effect, enabling selective synthesis of derivatives like 3-aryl-azetidines. This regioselectivity is critical for constructing complex analogs without competing dimerization .

What biological targets are implicated in the antimycobacterial and anticancer activity of azetidine derivatives?

Advanced Research Question

this compound analogs inhibit Mycobacterium tuberculosis by disrupting mycolic acid biosynthesis, with MIC values <1 µg/mL . In cancer research, related compounds target topoisomerase I and modulate M3 receptor activity, showing IC₅₀ values in the nanomolar range . Target validation uses RNA-seq and enzyme inhibition assays.

How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

Advanced Research Question

Discrepancies arise from differences in assay conditions (e.g., cell lines, exposure time) or compound purity. Rigorous standardization includes:

- Cross-validation using orthogonal assays (e.g., SPR vs. cell-based).

- Metabolite profiling to rule out degradation artifacts.

- Comparative studies with structural analogs to isolate substituent effects .

What purification techniques optimize yield and purity for this compound in scale-up syntheses?

Basic Research Question

Flash chromatography (silica gel, hexane/EtOAc gradients) resolves intermediates, while preparative HPLC (C18 columns, acetonitrile/water) isolates final products. Continuous flow reactors reduce side reactions and improve scalability, achieving >98% purity .

How do conformational dynamics of the azetidine ring affect interactions with biological targets?

Advanced Research Question

The azetidine ring’s puckering modulates binding to hydrophobic pockets in enzymes. For example, the o-tolyl group’s syn conformation enhances binding to M4 muscarinic receptors by aligning with key residues. Molecular dynamics simulations reveal that rigid analogs (e.g., spiro-pyrrolidine derivatives) lose potency due to reduced conformational flexibility .

What safety and toxicity profiles must be considered during handling and in vivo studies?

Basic Research Question

Safety data sheets (SDS) indicate acute oral toxicity (LD₅₀ >300 mg/kg in rats), skin irritation, and respiratory hazards. PPE (gloves, goggles, respirators) and ventilation are mandatory. Ecotoxicity studies show moderate aquatic toxicity (LC₅₀ = 10 mg/L in Daphnia), requiring controlled disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.